molecular formula C14H11N5S B2793849 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine CAS No. 1375224-03-5

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine

Cat. No.: B2793849
CAS No.: 1375224-03-5
M. Wt: 281.34
InChI Key: RZEWOPLAZRSTSH-UHFFFAOYSA-N
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Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the imidazo[2,1-b][1,3]thiazole moiety in this compound adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the reaction of 2-aminothiazoles with (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Production of reduced quinoxaline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoxaline ring.

Scientific Research Applications

Chemistry: In chemistry, N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in biological studies to investigate its effects on various cellular processes and pathways.

Medicine: Due to its biological activities, this compound is being explored for its potential use in medicinal applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3]thiazole derivatives

  • Quinoxaline derivatives

  • Thiazole derivatives

Uniqueness: N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole and quinoxaline moieties. This structural feature contributes to its distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-2-4-12-11(3-1)15-8-13(18-12)16-7-10-9-19-5-6-20-14(19)17-10/h1-6,8-9H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEWOPLAZRSTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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